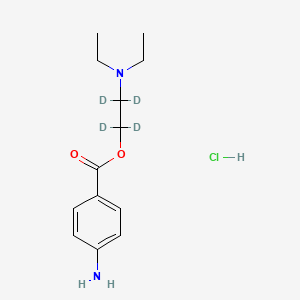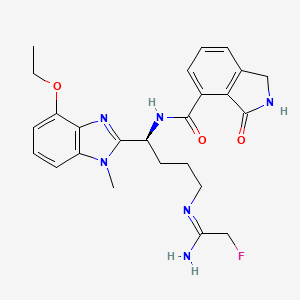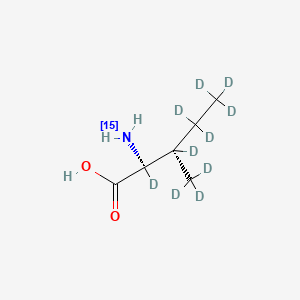
L-Isoleucine-15N,d10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Isoleucine-15N,d10 is a labeled form of L-Isoleucine, an essential amino acid. This compound is marked with isotopes of nitrogen (15N) and deuterium (d10), making it a valuable tool in various scientific research fields. L-Isoleucine itself is a nonpolar, hydrophobic amino acid that plays a crucial role in protein synthesis and metabolic processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Isoleucine-15N,d10 is synthesized by incorporating stable isotopes of nitrogen and deuterium into the L-Isoleucine molecule. The process involves the use of isotope-labeled precursors and specific reaction conditions to ensure the incorporation of these isotopes. The synthesis typically requires controlled environments to maintain the purity and stability of the labeled compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using isotope-labeled starting materials. The process is optimized to achieve high yields and purity, often involving multiple steps of purification and quality control. The final product is tested for isotopic purity and chemical composition to ensure it meets the required standards for research applications .
Analyse Chemischer Reaktionen
Types of Reactions
L-Isoleucine-15N,d10 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield keto acids, while reduction could produce amino alcohols .
Wissenschaftliche Forschungsanwendungen
L-Isoleucine-15N,d10 is widely used in scientific research due to its labeled isotopes. Some applications include:
Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.
Biology: Helps in studying protein synthesis and degradation.
Medicine: Utilized in pharmacokinetic studies to track drug metabolism.
Industry: Employed in the development of new pharmaceuticals and biotechnological products
Wirkmechanismus
The mechanism of action of L-Isoleucine-15N,d10 involves its incorporation into proteins and metabolic pathways. The labeled isotopes allow researchers to track the movement and transformation of the compound within biological systems. This helps in understanding the molecular targets and pathways involved in various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Leucine-15N,d10: Another labeled essential amino acid used in similar research applications.
L-Valine-15N,d10: A labeled form of valine, also used in metabolic and pharmacokinetic studies
Uniqueness
L-Isoleucine-15N,d10 is unique due to its specific isotopic labeling, which provides distinct advantages in tracing and studying metabolic pathways. Its nonpolar, hydrophobic nature also makes it particularly useful in studying protein interactions and stability .
Eigenschaften
Molekularformel |
C6H13NO2 |
|---|---|
Molekulargewicht |
142.23 g/mol |
IUPAC-Name |
(2S,3S)-2-(15N)azanyl-2,3,4,4,5,5,5-heptadeuterio-3-(trideuteriomethyl)pentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1/i1D3,2D3,3D2,4D,5D,7+1 |
InChI-Schlüssel |
AGPKZVBTJJNPAG-JTHQPQSWSA-N |
Isomerische SMILES |
[2H][C@@](C(=O)O)([C@@]([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H])[15NH2] |
Kanonische SMILES |
CCC(C)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


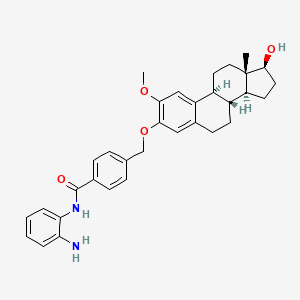
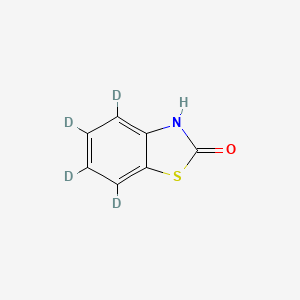
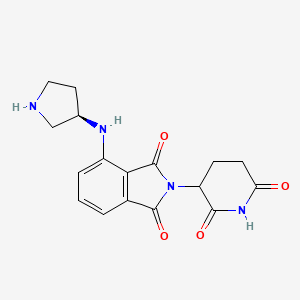
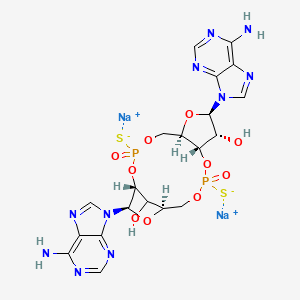
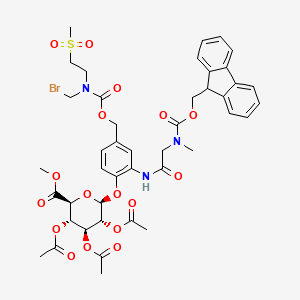
![sodium;[(3R,4R,5R,6S)-6-[[(2S,4S,5R,6S,13R,16S,18R)-4-acetyloxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-1(20)-en-16-yl]oxy]-5-[(2R,3S,4R,5R,6S)-5-[(2R,3S,4R,5S)-4-[(2R,3S,5S,6S)-3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-methyl-3-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxyoxan-3-yl] sulfate](/img/structure/B12426543.png)
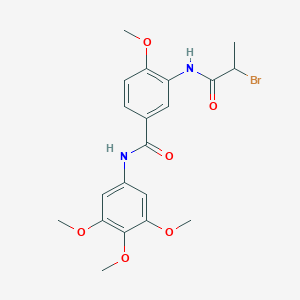
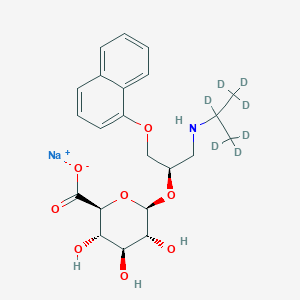
![disodium;2,3,4-trihydroxy-5-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]cyclohexane-1-carboxylate](/img/structure/B12426566.png)
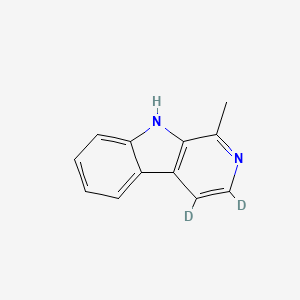
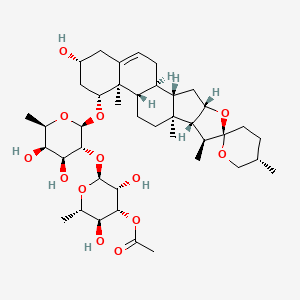
![(2S)-2-[[(2S)-2-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid](/img/structure/B12426587.png)
